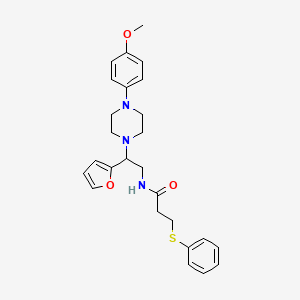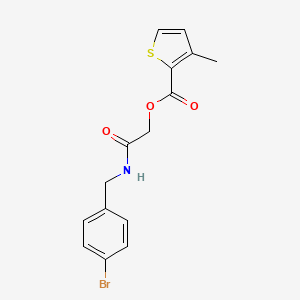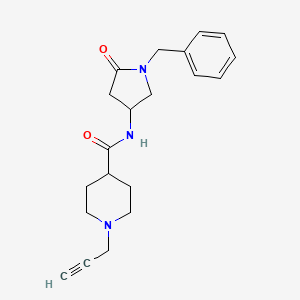![molecular formula C20H15N3O4 B2845447 5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-21-2](/img/structure/B2845447.png)
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, benzyl esters can be removed by hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, pyridinecarboxylic acids have a molecular weight of 123.11 g/mol and a chemical formula of C6H5NO2 .Scientific Research Applications
- The compound’s phenolic and methoxy groups contribute to its antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress .
- Reference : (https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0141/html?lang=en)
- Studies have explored the antimicrobial effects of this compound against bacteria and fungi. Minimum bactericidal/fungicidal concentration assays have been conducted to evaluate its efficacy .
- Reference : (https://link.springer.com/article/10.1007/s13738-022-02550-7)
- PDE10A inhibitors hold promise for neurological disorders. This compound, with its unique nitrogen position at the core moiety, has been investigated for its PDE10A inhibitory activity .
- Reference : (https://link.springer.com/article/10.1007/s13738-020-02152-1)
- In a study, a related compound (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole) demonstrated tumor-suppressive effects. It was found to inhibit cell proliferation in breast cancer cells .
- Reference : (https://www.nature.com/articles/srep07095.pdf)
- A derivative of this compound, 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, has been assessed for its vascular ion channel modulatory activity both in silico and in vitro .
- Reference : (https://www.mdpi.com/1422-8599/2021/3/M1258)
- The crystal structure of a related compound (5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one) has been determined. Such studies provide insights into its molecular arrangement and bonding patterns .
- Reference : (https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0141/html?lang=en)
Antioxidant Activity
Antimicrobial Properties
Phosphodiesterase 10A (PDE10A) Inhibition
Anti-Tumor Effects
Vascular Ion Channel Modulation
Crystal Structure Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-15-9-5-8-12(17(15)24)14-10-13(20(25)26)16-19(21-14)23-18(22-16)11-6-3-2-4-7-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHRVOXNHGAWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)


![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)